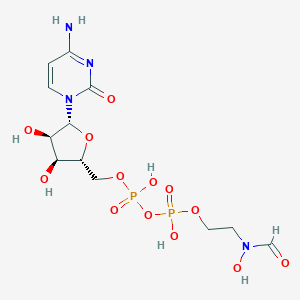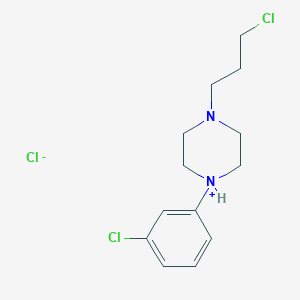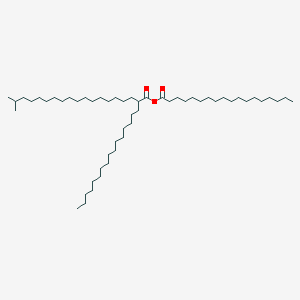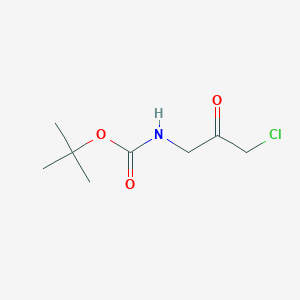
tert-Butyl (3-chloro-2-oxopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3-chloro-2-oxopropyl)carbamate is a chemical compound that belongs to the class of organic compounds known as carbamates. Carbamates are derived from carbamic acid and contain the functional group (-NHCOO-). They are used in a variety of applications, including as intermediates in pharmaceutical synthesis and as protective groups in organic chemistry.
Synthesis Analysis
The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another synthesis approach involves the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and a catalytic amount of DTBB in the presence of different electrophiles, leading to functionalized carbamates after hydrolysis . Additionally, a scalable synthesis of a tert-butyl carbamate derivative was described using a one-pot, two-step telescoped sequence starting from readily available materials .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be complex and diverse. For example, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was determined via single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . The crystal structure of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, a thiadiazole derivative, showed a strong interaction between the sulfonyl group and the thiadiazole ring .
Chemical Reactions Analysis
tert-Butyl carbamates can undergo various chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . They can also be used as precursors for the synthesis of functionalized carbamates , and in the case of tert-butyl N-(1-ethoxycyclopropyl)carbamate, photochemical ring contraction of 2-ethoxypyrrolin-5-ones to cyclopropanone derivatives was demonstrated .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For instance, the crystal structure analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate provided insights into its density and space group . The bond lengths and angles in tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate indicated the nature of the interaction between the sulfonyl group and the thiadiazole ring . These properties are crucial for understanding the reactivity and potential applications of these compounds.
Applications De Recherche Scientifique
Synthèse des anilines N-Boc-protégées
tert-Butyl (3-chloro-2-oxopropyl)carbamate : est utilisé dans la synthèse catalysée au palladium des anilines N-Boc-protégées . Ce procédé est crucial pour protéger le groupe amine pendant les réactions chimiques, permettant des transformations synthétiques supplémentaires sans affecter la fonctionnalité amine.
Production de pyrroles tétrasubstitués
Le composé sert de précurseur dans la synthèse de pyrroles tétrasubstitués, qui sont fonctionnalisés par des groupes ester ou cétone en position C-3 . Ces pyrroles ont un potentiel significatif dans les produits pharmaceutiques et agrochimiques en raison de leurs diverses activités biologiques.
Modélisation et simulation moléculaires
En chimie computationnelle, This compound peut être utilisé dans des programmes de modélisation moléculaire comme Amber et GROMACS pour produire des simulations qui aident à comprendre le comportement du composé dans divers environnements .
Techniques d’analyse chimique
Ce composé est soumis à l’analyse par diverses techniques telles que la RMN, la CLHP, la LC-MS et la UPLC pour déterminer sa pureté, sa structure et ses autres propriétés chimiques, ce qui est essentiel pour le contrôle qualité dans la recherche et les applications industrielles .
Bloc de construction de la synthèse organique
En tant que bloc de construction organique, il trouve des applications dans la construction de molécules organiques complexes. Ses sites réactifs permettent de multiples réactions de formation de liaisons, ce qui en fait un réactif polyvalent en synthèse organique .
Enseignement et recherche en chimie
En raison de son profil de réactivité intéressant, This compound est souvent utilisé dans les milieux universitaires pour des expériences de laboratoire pédagogiques, enseignant des techniques de synthèse organique avancées aux étudiants .
Propriétés
IUPAC Name |
tert-butyl N-(3-chloro-2-oxopropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h4-5H2,1-3H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZJERMRQOJXHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577580 |
Source


|
| Record name | tert-Butyl (3-chloro-2-oxopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137990-82-0 |
Source


|
| Record name | tert-Butyl (3-chloro-2-oxopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(3-chloro-2-oxopropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B144641.png)
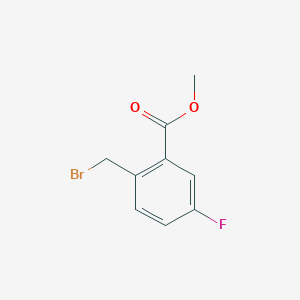

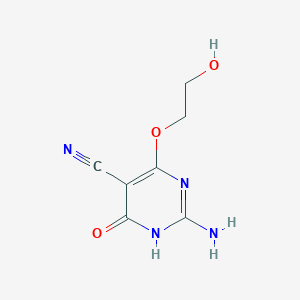

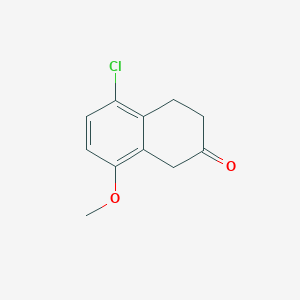

![(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B144666.png)



